Mdpbp
CAS No.: 784985-33-7
Cat. No.: VC4126931
Molecular Formula: C15H19NO3
Molecular Weight: 261.32
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 784985-33-7 |
---|---|
Molecular Formula | C15H19NO3 |
Molecular Weight | 261.32 |
IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylbutan-1-one |
Standard InChI | InChI=1S/C15H19NO3/c1-2-12(16-7-3-4-8-16)15(17)11-5-6-13-14(9-11)19-10-18-13/h5-6,9,12H,2-4,7-8,10H2,1H3 |
Standard InChI Key | OLVLMDVPMCIBQW-UHFFFAOYSA-N |
SMILES | CCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3 |
Canonical SMILES | CCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3 |
Introduction
Chemical Identity and Historical Context
Structural Characteristics
MDPBP (C₁₅H₁₉NO₃; molar mass 261.321 g/mol) belongs to the α-pyrrolidinophenone subclass of cathinones, distinguished by a methylenedioxy group at the 3',4' positions of the phenyl ring and a pyrrolidine moiety attached to the α-carbon . This configuration enhances its lipophilicity and central nervous system (CNS) penetration, contributing to its high potency relative to earlier cathinones like mephedrone .
Synthesis and Illicit Distribution
Initially synthesized for pharmaceutical research, MDPBP resurfaced in 2009 as a component of “legal high” products such as Vanilla Sky and Bath Salts, often adulterated with flephedrone, pentylone, and methylenedioxypyrovalerone (MDPV) . Online vendors marketed it under names like NRG-1, capitalizing on legal loopholes prior to its scheduling in multiple jurisdictions .
Pharmacological Mechanisms and Metabolism
Neuropharmacology
MDPBP inhibits dopamine and norepinephrine reuptake transporters (DAT and NET), increasing synaptic catecholamine concentrations. In rodents, it induces locomotor hyperactivity at 0.25–2.5 mg/kg, with peak effects occurring 40–60 minutes post-administration . Its discriminative stimulus profile fully substitutes for methamphetamine in rat models, indicating shared subjective effects with established psychostimulants .
Metabolic Pathways
Hepatic metabolism of MDPBP involves:
-
Demethylenation of the methylenedioxy ring, catalyzed by CYP2C19 and CYP2D6, yielding catechol intermediates .
-
O-Methylation of hydroxyl groups, forming 3'- or 4'-methoxy metabolites .
-
Pyrrolidine ring oxidation to lactams or carboxylic acids, detected in urine as major excretion products .
Toxicological Profile and Case Studies
Acute Toxicity and Fatal Overdoses
A 2014 fatal case involving a 19-year-old male revealed a blood MDPBP concentration of 9.32 µg/cm³, accompanied by trace Δ⁹-tetrahydrocannabinol (THC) metabolites . Comparative data show:
Postmortem analyses attribute fatalities to cardiotoxicity, hyperthermia, and serotonin syndrome, exacerbated by polysubstance use .
Chronic Effects and Dependence
Chronic MDPBP use is linked to neuroadaptations in dopaminergic pathways, though human data remain sparse. Rodent self-administration studies suggest reinforcing properties comparable to MDPV, with withdrawal phenotypes including anhedonia and anxiety .
Behavioral and Psychostimulant Effects
Locomotor Activity
In Swiss-Webster mice, MDPBP (0.1–2.5 mg/kg) induces dose-dependent hyperactivity, peaking at 1 mg/kg with a 300% increase in beam breaks versus controls . Time-course analyses show sustained effects for 120–180 minutes, reflecting prolonged monoaminergic disruption .
Discriminative Stimulus Properties
MDPBP fully substitutes for methamphetamine in Sprague-Dawley rats, with an ED₅₀ of 0.32 mg/kg. Partial substitution for cocaine (67% cocaine-appropriate responding) indicates overlapping but distinct receptor interactions .
Regulatory Status and Global Control Measures
National Scheduling
As of October 2015, MDPBP is controlled under Schedule I in Poland and China, reflecting its high abuse liability . The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) monitors its prevalence, though uniform EU-wide controls remain absent .
Challenges in Regulation
Rapid structural modifications by illicit manufacturers circumvent analog-specific laws, necessitating dynamic legislative frameworks. For example, replacing the pyrrolidine group with piperidine yields uncontrolled derivatives with similar pharmacodynamics .
Analytical Detection and Forensic Methodologies
GC-MS Quantification
A validated GC-MS method for MDPBP in blood features:
-
Linearity: 25–1000 ng/cm³ (R² = 0.9946)
Parameter | Value |
---|---|
LOD | 10.1 ng/cm³ |
LOQ | 30.4 ng/cm³ |
Matrix Effect | 69.2% |
Comparative Toxicology
MDPBP’s stability in postmortem blood contrasts with thermal degradation in smoked samples, complicating route-of-administration determinations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume